2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide
Description
Properties
CAS No. |
918824-67-6 |
|---|---|
Molecular Formula |
C14H18FN3O |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
1-(cyclohexylideneamino)-3-(2-fluoro-5-methylphenyl)urea |
InChI |
InChI=1S/C14H18FN3O/c1-10-7-8-12(15)13(9-10)16-14(19)18-17-11-5-3-2-4-6-11/h7-9H,2-6H2,1H3,(H2,16,18,19) |
InChI Key |
YSUHGMUXMCRRNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NN=C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide typically involves the reaction of cyclohexanone with 2-fluoro-5-methylphenylhydrazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions, along with solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Hydrazinecarboxamide Derivatives
Structural and Substituent Variations
Key structural differences among hydrazinecarboxamides lie in the substituents on the hydrazine backbone and the aryl/alkyl groups. Below is a comparative analysis:
Key Observations:
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in 2e) increase melting points due to enhanced intermolecular interactions, while bulky aliphatic chains (e.g., dodecyl in 2a–2e) may reduce crystallinity .
- Chlorophenyl and benzodioxol derivatives exhibit antifungal properties, suggesting substituent-dependent bioactivity .
- Hydrogen Bonding and Supramolecular Assembly : Hydroxy and methoxy groups (e.g., ) facilitate intramolecular and intermolecular H-bonding, critical for stabilizing crystal lattices and supramolecular architectures.
Crystallographic and Spectroscopic Insights
- Configuration : The E-configuration is prevalent in hydrazinecarboxamides, as confirmed by X-ray diffraction (e.g., ). This configuration influences molecular packing and hydrogen-bonding patterns.
- Spectroscopic Confirmation : IR and NMR data (e.g., δ ~160–170 ppm for C=O in ) are consistent across derivatives, validating the hydrazinecarboxamide backbone.
Biological Activity
2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃F₁N₄O
- Molecular Weight : 196.23 g/mol
- CAS Number : 1589-61-3
The compound features a hydrazinecarboxamide structure, which is known for its biological activity. Its unique configuration allows it to interact with various biological targets.
Enzyme Inhibition
Research indicates that derivatives of hydrazinecarboxamides, including this compound, may act as non-covalent inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study found that these compounds exhibited moderate inhibition, with IC₅₀ values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE . This suggests that the compound could be useful in treating conditions like Alzheimer's disease, where cholinesterase inhibition is beneficial.
Antimicrobial Activity
The antimicrobial properties of hydrazinecarboxamides have been explored against various strains of Mycobacterium, including Mycobacterium tuberculosis and Mycobacterium avium. The minimum inhibitory concentrations (MICs) were determined, revealing that while some derivatives showed promising activity, others had limited solubility which affected their efficacy in vitro .
The following table summarizes the MIC values for selected derivatives:
| Compound | MIC against M. tuberculosis | MIC against M. avium |
|---|---|---|
| This compound | >250 µM | >250 µM |
| N-Hexyl derivative | 250 µM | 62.5–250 µM |
| Isoniazid (control) | 1 µM | Not applicable |
Case Studies
- Inhibition Studies : A study evaluated the inhibition potential of various hydrazinecarboxamide derivatives on AChE and BuChE, finding that modifications in the alkyl chain length significantly influenced their inhibitory activity. The N-hexyl derivative was particularly notable for its balanced activity against both enzymes .
- Antimycobacterial Activity : Another research effort focused on the antimycobacterial activity of these compounds, comparing them to the first-line antituberculotic drug isoniazid. While isoniazid showed significantly higher growth inhibition against M. tuberculosis, some derivatives demonstrated competitive activity against M. kansasii, suggesting potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
